1,2-Phenylene bis(3,4,5-trimethoxybenzoate)
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Overview
Description
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) is an organic compound with the molecular formula C26H26O10. It is a derivative of benzoic acid and is characterized by the presence of two 3,4,5-trimethoxybenzoate groups attached to a 1,2-phenylene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Phenylene bis(3,4,5-trimethoxybenzoate) typically involves the esterification of 1,2-phenylenedicarboxylic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,2-Phenylene bis(3,4,5-trimethoxybenzoate) involves its interaction with biological membranes and enzymes. The compound can incorporate into lipid bilayers, altering their physical properties and affecting membrane-associated processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features but differing in the ester linkage.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Compounds with similar aromatic systems but different functional groups.
3,3’- (1,4-Phenylene)bis [5,6-diphenyl-1,2,4-triazine]: Another compound with a phenylene core but different substituents
Uniqueness
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) is unique due to its dual 3,4,5-trimethoxybenzoate groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
6286-71-1 |
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Molecular Formula |
C26H26O10 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[2-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H26O10/c1-29-19-11-15(12-20(30-2)23(19)33-5)25(27)35-17-9-7-8-10-18(17)36-26(28)16-13-21(31-3)24(34-6)22(14-16)32-4/h7-14H,1-6H3 |
InChI Key |
TYXIIJIIBZVDNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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